Introduction: The Strategic Role of Fluorine in Amino Acid Chemistry
Introduction: The Strategic Role of Fluorine in Amino Acid Chemistry
An In-Depth Technical Guide to 2-Fluoro-DL-phenylglycine: Structure, Properties, and Applications
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for optimizing pharmacological profiles.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] Among the various classes of fluorinated building blocks, non-canonical amino acids (ncAAs) like 2-Fluoro-DL-phenylglycine represent a particularly powerful tool.[4]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of 2-Fluoro-DL-phenylglycine. We will delve into its core chemical structure and properties, provide field-proven insights into its synthesis and analysis, and explore its application in peptide chemistry and drug design, grounding all technical claims in authoritative references.
PART 1: Core Chemical Identity and Physicochemical Properties
2-Fluoro-DL-phenylglycine, a derivative of the non-proteinogenic amino acid phenylglycine, is distinguished by a single fluorine atom at the ortho position of the phenyl ring.[5] This substitution introduces unique steric and electronic features without dramatically increasing molecular size, making it an intriguing building block for medicinal chemistry.
Chemical Structure
The structure consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 2-fluorophenyl group. The "DL" designation indicates that this product is a racemic mixture of both the D- and L-enantiomers.
Caption: 2D representation of 2-Fluoro-DL-phenylglycine's chemical structure.
Physicochemical Data Summary
The fundamental properties of 2-Fluoro-DL-phenylglycine are critical for its handling, reaction setup, and analytical characterization. The following table summarizes its key quantitative data.
| Property | Value | Source(s) |
| CAS Number | 84145-28-8 | [5][6] |
| Molecular Formula | C₈H₈FNO₂ | [5][6] |
| Molecular Weight | 169.15 g/mol | |
| Melting Point | 290 °C (sublimes) | |
| Appearance | White to off-white solid | |
| SMILES String | NC(C(O)=O)c1ccccc1F | |
| InChI Key | CGNMJIBUVDGMIY-UHFFFAOYSA-N |
PART 2: Synthesis and Incorporation into Peptides
The utility of 2-Fluoro-DL-phenylglycine as a building block is contingent on its accessibility and the methodologies for its incorporation into larger molecules, particularly peptides.
A Representative Synthetic Approach: Strecker Synthesis
The Strecker synthesis is a classic and robust method for producing α-amino acids.[7] While numerous proprietary methods exist, a generalized Strecker pathway provides a foundational understanding of its synthesis. The causality behind this choice rests on the wide availability of the starting material, 2-fluorobenzaldehyde, and the reliability of the reaction sequence.
Caption: Generalized workflow for the Strecker synthesis of 2-Fluoro-DL-phenylglycine.
Self-Validating Protocol: A Conceptual Strecker Synthesis
This protocol is a representative methodology. Researchers must consult specific literature and safety data sheets before implementation.
-
Reaction Setup: In a well-ventilated fume hood, dissolve ammonium chloride in water. Add 2-fluorobenzaldehyde to this solution, followed by the slow, portion-wise addition of potassium cyanide.
-
Causality: The reaction forms an imine in situ from the aldehyde and ammonia, which is then attacked by the cyanide nucleophile to form the α-aminonitrile intermediate.[7]
-
-
Reaction Monitoring: Stir the mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
-
Intermediate Isolation (Optional): The α-aminonitrile may precipitate from the solution and can be filtered, washed with cold water, and dried.
-
Hydrolysis: Add the crude α-aminonitrile to a strong acid solution (e.g., concentrated hydrochloric acid). Heat the mixture under reflux for several hours.
-
Causality: The strong acidic conditions hydrolyze the nitrile group first to an amide and subsequently to a carboxylic acid, yielding the final amino acid.[7]
-
-
Product Isolation and Purification: Cool the reaction mixture. The amino acid may precipitate. Adjusting the pH to its isoelectric point will maximize precipitation. The crude product is collected by filtration.
-
Validation: The final product's purity and identity must be confirmed. This is achieved through recrystallization to obtain a pure solid, followed by characterization using melting point analysis, NMR spectroscopy, and mass spectrometry.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The primary application of 2-Fluoro-DL-phenylglycine is its use as a non-canonical building block in peptide synthesis.[8] Its incorporation can confer desirable properties such as increased resistance to enzymatic degradation and modulation of peptide conformation.[3][8] The process typically involves standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) protocols.[9]
Caption: Workflow for incorporating 2-Fluoro-DL-phenylglycine into a peptide via SPPS.
Protocol Insight: The Coupling Step
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Activation: In a separate vessel, dissolve the protected (e.g., Fmoc-2-Fluoro-DL-phenylglycine-OH) amino acid and a coupling reagent (e.g., HATU) in a suitable solvent like DMF. Add an activation base (e.g., DIEA).
-
Causality: The coupling reagent converts the carboxylic acid into a highly reactive activated ester, making it susceptible to nucleophilic attack by the free amine on the resin-bound peptide chain.
-
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin. Agitate for 1-2 hours.
-
Validation (Kaiser Test): After coupling, take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain colorless) indicates that all free amines have successfully coupled with the amino acid. A positive result (blue beads) signifies incomplete coupling, necessitating a second coupling step.[9]
-
Trustworthiness: This in-process control is a self-validating step, ensuring the integrity of the peptide sequence before proceeding to the next cycle. The steric hindrance from the phenylglycine moiety may sometimes necessitate longer coupling times or double coupling.[8]
-
PART 3: Applications in Drug Development and Research
The incorporation of fluorinated amino acids is a strategic decision in medicinal chemistry.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine on the aromatic ring can block sites of potential hydroxylation, thereby increasing the in vivo half-life of a peptide therapeutic.[3]
-
Conformational Constraint: The steric bulk and electronic nature of the fluorine atom can influence the torsional angles (phi and psi) of the peptide backbone, promoting specific secondary structures like β-turns or helices.[10] This conformational rigidity can lock the peptide into its bioactive conformation, enhancing binding affinity to its target.
-
Binding Interactions: The electronegative fluorine can participate in favorable non-covalent interactions with protein targets, such as dipole-dipole interactions or orthogonal multipolar C-F···C=O interactions, potentially increasing binding potency.[4]
-
¹⁹F NMR Probe: Fluorine has a spin of ½ and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and powerful analytical tool. Incorporating 2-Fluoro-DL-phenylglycine provides a unique spectroscopic handle to study peptide-protein interactions, conformational changes, and in-cell dynamics without background noise from the biological matrix.[11]
PART 4: Analytical Characterization
Rigorous analytical chemistry is essential to confirm the identity, purity, and structure of both the amino acid building block and the final fluorinated peptides.
Caption: A standard workflow for the purification and analysis of 2-Fluoro-DL-phenylglycine.
Expected Analytical Signatures
While specific spectra must be acquired experimentally, the expected data provides a baseline for validation.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (complex multiplet), the α-proton (singlet or doublet), and the amine protons. The ortho-fluorine will cause characteristic splitting patterns in the adjacent aromatic proton signals. |
| ¹⁹F NMR | A single resonance in the characteristic region for aryl fluorides. This is a key diagnostic peak confirming the presence and electronic environment of the fluorine atom. |
| Mass Spec (ESI-MS) | An ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 170.15. High-resolution mass spectrometry should confirm the elemental composition.[12][13] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=O stretching (carboxylic acid), O-H stretching, and C-F stretching. |
Conclusion
2-Fluoro-DL-phenylglycine is more than just a chemical reagent; it is a strategic tool for molecular engineering. Its unique combination of steric and electronic properties, conferred by the ortho-fluorine atom, provides chemists and drug developers with a valuable building block to enhance the pharmacokinetic and pharmacodynamic properties of peptides and other complex molecules.[1][14] A thorough understanding of its synthesis, handling, and analytical characterization, as outlined in this guide, is paramount to unlocking its full potential in the rational design of next-generation therapeutics and research probes.
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). (n.d.). Human Metabolome Database. [Link]
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Examples of non-canonical amino acids. Chemical structures of amino... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
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The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (n.d.). MDPI. [Link]
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